
1-Aminobenzo(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Aminobenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H13N and its molecular weight is 267.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 1-Aminobenzo(a)pyrene in environmental or biological samples?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (GC-MS) is commonly employed due to the compound's aromatic structure and fluorescence properties. For biological matrices, enzymatic digestion followed by solid-phase extraction (SPE) is used to isolate metabolites. Detection limits vary: HPLC-fluorescence achieves ~0.1 ppb in water samples, while GC-MS provides structural confirmation via fragmentation patterns .
Q. What synthetic routes are used to produce this compound for experimental studies?
Methodological Answer: Amination of benzo(a)pyrene via electrophilic substitution using nitrating agents (e.g., HNO₃/H₂SO₄) followed by reduction (e.g., Fe/HCl) is a standard approach. Regioselectivity challenges at the C1 position require purification via column chromatography or recrystallization. Purity is validated using NMR and elemental analysis .
Q. What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer: Ames test strains (e.g., Salmonella typhimurium TA98/TA100) are used to assess mutagenicity. For cytotoxicity, human hepatoma (HepG2) cells exposed to this compound (0.1–50 µM) are analyzed via MTT assays. Dose-response curves and IC₅₀ values are calculated to benchmark against benzo(a)pyrene .
Advanced Research Questions
Q. How does the amino group influence the metabolic activation of this compound compared to benzo(a)pyrene?
Methodological Answer: The amino group alters cytochrome P450 (CYP1A1/1B1)-mediated metabolism, favoring N-hydroxylation over epoxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites like 1-amino-BP-7,8-diol-9,10-epoxide (ABPDE), which exhibits higher DNA-binding affinity than BPDE. Competitive inhibition assays with CYP-specific inhibitors (e.g., α-naphthoflavone) clarify enzymatic pathways .
Q. How can computational modeling predict the reactivity of this compound derivatives?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311G** level calculates electronic properties (e.g., HOMO-LUMO gaps) and predicts regioselectivity in electrophilic reactions. Comparative studies with chlorinated pyrenes (e.g., 1-chloropyrene) validate computational results against experimental NMR and X-ray crystallography data .
Q. What experimental strategies address contradictions in ecotoxicological data for this compound?
Methodological Answer: Discrepancies arise from species-specific metabolism (e.g., fish vs. Daphnia) and variable exposure protocols. Meta-analyses of existing datasets (e.g., ECOTOX Knowledgebase) combined with standardized OECD Test Guidelines (e.g., Test No. 211 for Daphnia magna) improve cross-study comparability. Data gaps in chronic toxicity require tiered testing, starting with acute LC₅₀ assays .
Q. What techniques quantify DNA adducts formed by this compound metabolites?
Methodological Answer: 32P-postlabeling assays detect adducts at frequencies as low as 1 adduct per 10⁸ nucleotides. Immunoaffinity purification with anti-ABPDE antibodies enhances specificity. For structural characterization, nanoLC-Orbitrap-MS provides high-resolution mass spectra of adducted oligonucleotides .
Q. Methodological Challenges & Solutions
Q. How to design dose-response studies when this compound exhibits low solubility?
Methodological Answer: Use dimethyl sulfoxide (DMSO) as a carrier solvent (≤0.1% v/v to avoid cytotoxicity). Sonication and inclusion of solubilizing agents (e.g., β-cyclodextrin) enhance aqueous dispersion. Parallel controls validate solvent effects on assay endpoints .
Q. What statistical approaches resolve variability in genotoxicity data across laboratories?
Methodological Answer: Robust regression models (e.g., mixed-effects models) account for inter-lab variability. Collaborative trials using reference materials (e.g., NIST-certified this compound) standardize protocols. Sensitivity analyses identify outlier datasets due to protocol deviations .
Q. Data Gaps & Future Research Directions
Eigenschaften
CAS-Nummer |
92758-43-5 |
---|---|
Molekularformel |
C20H13N |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
benzo[a]pyren-1-amine |
InChI |
InChI=1S/C20H13N/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H,21H2 |
InChI-Schlüssel |
WIMQQKPBZXDQBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)N)C=C3 |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)N)C=C3 |
Key on ui other cas no. |
92758-43-5 |
Synonyme |
1-ABaP 1-aminobenzo(a)pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.